molecular formula C22H21Br2ClN6O2S B13379863 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide

2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide

Cat. No.: B13379863
M. Wt: 628.8 g/mol
InChI Key: AVYULMIBNBYOQC-LUOAPIJWSA-N
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Description

2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and allyl-substituted compounds.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.

    Attachment of the Chloroanilino Group: This is typically done through a nucleophilic substitution reaction.

    Formation of the Hydrazide Moiety: This involves the reaction of the intermediate with hydrazine or its derivatives.

    Final Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 3,5-dibromo-2-hydroxybenzaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anticancer Research: Its structural features suggest potential activity against cancer cells, warranting further investigation.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and hydrazide moiety may facilitate binding to these targets, leading to inhibition or activation

Properties

Molecular Formula

C22H21Br2ClN6O2S

Molecular Weight

628.8 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H21Br2ClN6O2S/c1-3-8-31-19(12-26-17-6-4-16(25)5-7-17)28-30-22(31)34-13(2)21(33)29-27-11-14-9-15(23)10-18(24)20(14)32/h3-7,9-11,13,26,32H,1,8,12H2,2H3,(H,29,33)/b27-11+

InChI Key

AVYULMIBNBYOQC-LUOAPIJWSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Br)Br)O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC(=C1)Br)Br)O)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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